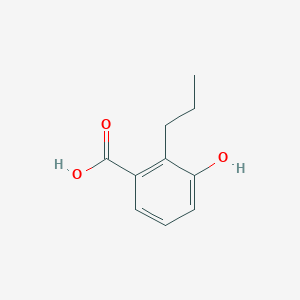
3-Hydroxy-2-propylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-propylbenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, including spices, vegetables, fruits, and grains . These compounds are significant due to their antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-propylbenzoic acid using suitable oxidizing agents under controlled conditions. Another method includes the use of catalytic processes to introduce the hydroxyl group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-propylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-propylbenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anticancer properties.
Each of these compounds has unique properties and applications, making this compound distinct due to its specific structural features and bioactive properties .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-2-propylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
OSMPVDKPQINFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC=C1O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


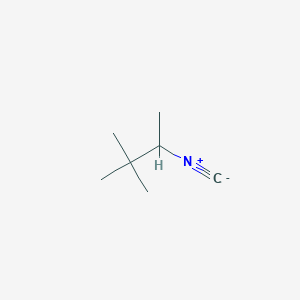
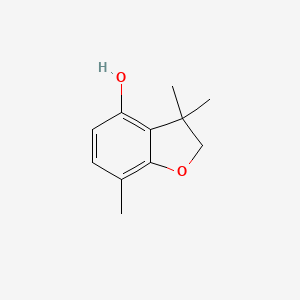

![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8689119.png)
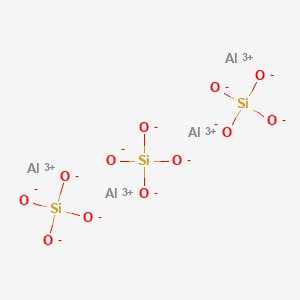
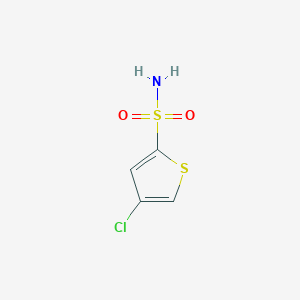
![2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8689160.png)
![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)
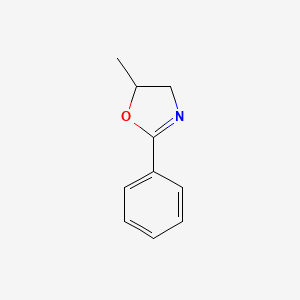
![tert-butyl 8-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8689186.png)

![5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridin-2-amine](/img/structure/B8689195.png)

